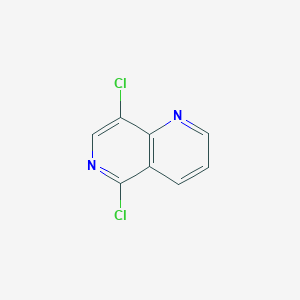

5,8-Dichloro-1,6-naphthyridine

Descripción

Overview of 1,6-Naphthyridine (B1220473) Scaffolds in Organic Synthesis

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govnih.gov There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the rings. acs.org The 1,6-naphthyridine scaffold is a prominent member of this family and has been identified as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities. nih.gov

The synthesis of the 1,6-naphthyridine core has been approached through various strategies. Classical methods like the Skraup reaction, which involves heating an aminopyridine with a glycerol (B35011) derivative in the presence of sulfuric acid and an oxidizing agent, have been employed, though often with modest yields and harsh conditions. acs.org More contemporary methods focus on creating highly substituted 1,6-naphthyridines to explore chemical space for drug discovery. acs.org For instance, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under milder conditions. acs.org

Natural sources, particularly marine sponges of the Aaptos genus and plants from the Sophora genus, have been found to produce 1,6-naphthyridine alkaloids. nih.gov These natural products, along with their synthetic analogs, have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. ontosight.airesearchgate.netresearchgate.net The broad biological profile of the 1,6-naphthyridine scaffold underscores its importance as a core structure in the development of new therapeutic agents. nih.govresearchgate.net

Significance of Halogenated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are known as halogenated heterocycles. sigmaaldrich.com These compounds are of immense significance in modern chemical research, particularly in the realms of medicinal chemistry and materials science. The incorporation of halogens into a heterocyclic scaffold can profoundly influence the molecule's physical, chemical, and biological properties. tutorchase.comacs.org

One of the key roles of halogens in drug design is their ability to modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.com By increasing lipophilicity, halogens can enhance a drug's bioavailability. tutorchase.com Furthermore, halogens can improve the metabolic stability of a drug by making it less susceptible to degradation, thereby increasing its half-life. tutorchase.com

A particularly important aspect of halogenation is the phenomenon of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on another molecule. acs.orgnih.gov This interaction, analogous to the more familiar hydrogen bond, is increasingly recognized as a crucial factor in the binding affinity of a ligand to its biological target, such as a protein or enzyme. acs.orgnih.gov The strength of the halogen bond generally increases in the order of Cl < Br < I. nih.govnih.gov The ability of halogenated heterocycles to form these specific, directional interactions makes them powerful tools for rational drug design and crystal engineering. tandfonline.comrsc.org Consequently, a significant percentage of pharmaceuticals currently on the market contain halogen atoms. acs.org

Structural Context of 5,8-Dichloro-1,6-naphthyridine as a Polyfunctionalized Synthetic Building Block

This compound is a derivative of the 1,6-naphthyridine scaffold where two chlorine atoms are attached at the 5 and 8 positions. This specific substitution pattern renders the molecule a highly valuable and versatile building block in organic synthesis. The presence of two reactive chlorine atoms provides multiple sites for further chemical modification, classifying it as a polyfunctionalized intermediate.

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at these positions. For example, methods have been developed for the regioselective substitution of related dichloronaphthyridines, enabling the synthesis of diverse, highly substituted products. acs.org The ability to selectively functionalize the C5 and C7 positions in related ditriflate systems highlights the potential for controlled, stepwise diversification of the naphthyridine core. acs.org

The strategic placement of the chloro substituents on the 1,6-naphthyridine framework allows chemists to systematically explore the structure-activity relationships (SAR) of new compounds. By replacing the chlorine atoms with different moieties, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets. While there is no literature precedent found for the synthesis of 8-substituted 5,7-dichloronaphthyridines, the general reactivity of such systems suggests that this compound is an excellent starting point for generating libraries of novel compounds for screening in drug discovery and materials science applications. acs.org

Data Tables

Table 1: Properties of Naphthyridine Isomers

| Isomer | Melting Point (°C) |

|---|---|

| 1,5-Naphthyridine (B1222797) | 75 |

| 1,6-Naphthyridine | <40 acs.org |

| 1,7-Naphthyridine | 63-64 |

| 1,8-Naphthyridine (B1210474) | 98 |

| 2,6-Naphthyridine | 114-115 acs.org |

Table 2: Biological Activities of 1,6-Naphthyridine Derivatives

| Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell line growth. | ontosight.airesearchgate.netresearchgate.netnih.gov |

| Anti-inflammatory | Reduction of inflammation. | ontosight.airesearchgate.net |

| Antioxidant | Protection against cellular damage from oxidative stress. | ontosight.airesearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H4Cl2N2 |

|---|---|

Peso molecular |

199.03 g/mol |

Nombre IUPAC |

5,8-dichloro-1,6-naphthyridine |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H |

Clave InChI |

SBBKATODVRRZNQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=CN=C2Cl)Cl)N=C1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5,8 Dichloro 1,6 Naphthyridine and Its Derivatives

Strategies for 1,6-Naphthyridine (B1220473) Core Formation

The construction of the fundamental 1,6-naphthyridine framework is achievable through both classical and modern synthetic protocols. These methods provide access to a wide array of substituted and fused 1,6-naphthyridine derivatives.

Classical Cyclization Protocols (e.g., Skraup Synthesis, Friedländer Condensation)

Traditional methods like the Skraup synthesis and Friedländer condensation remain relevant for the synthesis of the 1,6-naphthyridine core. The Skraup reaction, typically involving the reaction of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid, has been successfully applied to produce 1,6-naphthyridine. acs.orgrsc.org Although initially deemed unsuitable for 4-aminopyridine, modifications using a "sulfo-mix" have led to the formation of the parent 1,6-naphthyridine in a respectable 40% yield. rsc.org The reaction is known for being potentially vigorous, but refinements have enabled its use for preparing 1,6-naphthyridines in moderate yields. acs.org

The Friedländer synthesis offers another classical route, involving the condensation of a 2-aminopyridine (B139424) derivative with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This acid- or base-catalyzed reaction provides a versatile method for constructing quinoline (B57606) and, by extension, naphthyridine systems. wikipedia.orgorganic-chemistry.org Various catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids, have been employed to facilitate this reaction. wikipedia.org

| Classical Method | Reactants | Key Features | Reference |

| Skraup Synthesis | 4-Aminopyridine, Glycerol, Oxidizing agent (e.g., nitrobenzene), Sulfuric acid | Can be a violent reaction; modifications have improved yields. acs.org | acs.orgrsc.org |

| Friedländer Condensation | 2-Aminobenzaldehydes or ketones, Compounds with α-methylene groups | Catalyzed by acids or bases; versatile for quinoline and naphthyridine synthesis. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

Modern Cascade Transformations and Multicomponent Reactions

Contemporary synthetic chemistry has seen a rise in the use of cascade transformations and multicomponent reactions (MCRs) for the efficient construction of complex molecules like 1,6-naphthyridines. researchgate.netrsc.orgrsc.org These methods offer advantages in terms of atom economy, reduced reaction steps, and the ability to generate molecular diversity.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next. This approach has been utilized to form complex 1,6-naphthyridine derivatives from simpler intermediates in a stepwise process. researchgate.netosi.lv

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have proven highly effective. rsc.orgrsc.orgekb.eg For instance, a one-pot, catalyst-free MCR of salicylaldehyde (B1680747) derivatives, malononitrile (B47326) dimer, and active methylene compounds in polyethylene (B3416737) glycol-400 has been reported for the synthesis of novel chromeno acs.orgmdpi.comnaphthyridine derivatives. rsc.org Another example involves a high-pressure MCR between a 2-phenylhydrazono derivative, malononitrile, and aromatic aldehydes or acetone (B3395972) to generate pyridazino[5,4,3-de] acs.orgmdpi.comnaphthyridine derivatives. rsc.org

| Modern Method | Reactants | Key Features | Reference |

| Cascade Transformation | Intermediate A to form compound D, then to complex product (NP1) | Stepwise process to form complex products. | researchgate.netosi.lv |

| Multicomponent Reaction | Salicylaldehyde derivatives, malononitrile dimer, active methylene compounds | One-pot, catalyst-free, high atom economy. | rsc.org |

| High-Pressure MCR | 2-Phenylhydrazono derivative, malononitrile, aromatic aldehydes/acetone | Efficient construction of tricyclic systems. | rsc.org |

Selective Halogenation Procedures for Naphthyridine Systems

The introduction of chlorine atoms at specific positions of the naphthyridine ring is a crucial step in the synthesis of 5,8-dichloro-1,6-naphthyridine. This is typically achieved through the chlorination of hydroxylated or N-oxide precursors.

Regioselective Chlorination of Hydroxyl-Naphthyridines

The conversion of 5,8-dihydroxy-1,6-naphthyridine (1,6-naphthyridine-5,8-dione) to this compound is a key transformation. While direct chlorination of 8-substituted naphthyridine-diones can be sluggish or unsuccessful, the activation of the hydroxyl groups is a common strategy. acs.org The use of chlorinating agents like phosphorus oxychloride (POCl₃) is a standard method for this conversion.

Chlorination via N-Oxide Intermediates with Phosphorus Oxychloride

An alternative route to chlorination involves the formation of a 1,6-naphthyridine N-oxide intermediate. acs.org This N-oxide can then be treated with phosphorus oxychloride to introduce chlorine atoms onto the naphthyridine core. This method has been noted as a modification in the Skraup reaction, where the resulting 1,6-naphthyridine-N-oxide is subsequently reduced to the free base. acs.org The cyanation of N-oxide derivatives has also been reported as a method for functionalization. mdpi.com

Divergent Synthesis Routes through Activated Intermediates

Utilization of Heteroaryl Ditriflates for Site-Specific Functionalization

A recent and powerful strategy for the synthesis of highly substituted 1,6-naphthyridines involves the use of heteroaryl ditriflates as key intermediates. researchgate.netacs.orgnih.gov This method provides a convenient and efficient pathway to diversify the 1,6-naphthyridine scaffold. acs.orgnih.gov

The synthesis commences with the formation of 1,6-naphthyridine-5,7-diones. acs.org A tandem nitrile hydration/cyclization procedure has been developed to access these diones under mild conditions. acs.orgnih.gov Specifically, a 2-chloronicotinic ester can undergo a nucleophilic aromatic substitution (SNAr) reaction with a nitrile anion to produce 2-cyanoalkyl nicotinic esters. acs.org Subsequent nitrile hydration, often facilitated by a catalyst like the Ghaffar–Parkins catalyst under neutral aqueous conditions, followed by a base-mediated cyclization (e.g., using DBU), yields the desired 1,6-naphthyridine-5,7-diones. thieme-connect.comacs.org

These dione (B5365651) intermediates are then converted into the highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are bench-stable yet serve as excellent electrophilic partners in subsequent functionalization reactions. acs.orgnih.gov The ditriflation activates the C5 and C7 positions for regioselective substitution. acs.org

A key advantage of this methodology is the ability to perform one-pot difunctionalization reactions, leading to a diverse array of drug-like products in a rapid manner. acs.orgnih.gov The initial reaction occurs regioselectively at the C5-position. thieme-connect.com This allows for the introduction of a substituent at C5, leaving the C7-triflate intact for further downstream functionalization. acs.org

Sequential Substitution and Cross-Coupling Strategies for Naphthyridine Scaffolds

The strategic use of sequential substitution and cross-coupling reactions on the 1,6-naphthyridine scaffold, particularly with the aforementioned ditriflate intermediates, allows for the controlled and modular installation of various substituents. thieme-connect.comacs.org This approach provides rapid access to diverse chemical space by judiciously selecting coupling partners and reaction conditions. acs.org

Following the initial regioselective substitution at the C5 position of the 1,6-naphthyridine-5,7-ditriflate, the remaining C7-triflate group can be subjected to a variety of palladium-catalyzed cross-coupling reactions. acs.org For instance, a Suzuki coupling can be employed to introduce an aryl or heteroaryl group at the C7 position. acs.org Similarly, a Kumada coupling can be used to install an alkyl group, such as a methyl group from methylmagnesium bromide. acs.org Furthermore, a Pd-catalyzed cyanation reaction can introduce a nitrile group at the C7 position. acs.org

This sequential approach also allows for the synthesis of 5,8-disubstituted naphthyridines. If the desired outcome is a molecule with substituents at the C5 and C8 positions, the C7-triflate can be reduced, for example, using triethylsilane under palladium catalysis. acs.org

The order of addition of reagents can also be manipulated to achieve different substitution patterns. For example, the same amine can be introduced at either the C5 or C7 position simply by changing the sequence of the addition to the ditriflate intermediate. acs.org This flexibility highlights the modularity of this synthetic strategy. thieme-connect.com

Below is a table summarizing the sequential functionalization of a 1,6-naphthyridine-5,7-ditriflate intermediate:

| Step 1: C5-Substitution | Step 2: C7-Functionalization | Resulting Substitution Pattern |

| C5 Amination | Kumada Coupling (e.g., with MeMgBr) | C5-amino, C7-methyl |

| C5 Amination | Suzuki Coupling | C5-amino, C7-aryl/heteroaryl |

| C5 Amination | Pd-catalyzed Cyanation | C5-amino, C7-cyano |

| C5 Amination | Pd-catalyzed Reduction (e.g., with Et3SiH) | C5-amino, C7-H |

This sequential and modular approach, combining regioselective nucleophilic aromatic substitution with various cross-coupling reactions, represents a significant advancement in the synthesis of complex and diverse 1,6-naphthyridine libraries for drug discovery and other applications. thieme-connect.com

Elucidation of Reactivity Patterns in 5,8 Dichloro 1,6 Naphthyridine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-poor heteroaromatic systems. masterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the expulsion of a leaving group, typically a halide. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups, or in this case, the ring nitrogen atoms, stabilizes the negative charge in the intermediate and facilitates the reaction. wikipedia.orgmasterorganicchemistry.com For dihalonaphthyridines, the positions of the nitrogen atoms render the halide-substituted carbons electrophilic and thus susceptible to substitution. youtube.com

The regioselectivity of SNAr reactions in dihalonaphthyridines is dictated by the relative electrophilicity of the carbon atoms bearing the halogen substituents. The positions ortho and para to the ring nitrogens are the most electron-deficient and therefore the most reactive towards nucleophiles. youtube.com In analogues like 2,4-dichloropyrimidines, SNAr reactions are highly sensitive to the electronic properties of other substituents on the ring, which can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution and thus direct the nucleophilic attack to a specific site. wuxiapptec.com

For an asymmetrical substrate like 5,7-dichloro-1,6-naphthyridine (B1340720), the two chlorine atoms are in electronically distinct environments. The C5 position is para to the nitrogen at position 1 (N-1), while the C7 position is ortho to N-6. The combined electron-withdrawing effects of the nitrogen atoms typically result in one position being more activated than the other. The relative reactivity can be predicted by examining the stability of the potential Meisenheimer intermediates. While specific experimental data on the SNAr regioselectivity of 5,8-dichloro-1,6-naphthyridine is limited, studies on the closely related 5,7-dichloro-1,6-naphthyridine and its derivatives provide insight. For instance, in the activation of 1,6-naphthyridine-5,7-diones to their corresponding ditriflates, the C5 position is preferentially attacked by amine nucleophiles. acs.org This suggests a higher intrinsic electrophilicity at the C5 position in this scaffold. The order of addition of reagents can also be used to control the site of substitution, allowing for the selective synthesis of either the C5- or C7-substituted product. acs.org

Dihalonaphthyridines readily react with a variety of nucleophiles, with amines being particularly common reaction partners for the synthesis of compounds with biological relevance. acs.orgnih.gov The reaction of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) leads to the selective mono-substitution of the chlorine at the C-1 position. nih.gov Similarly, the conversion of 1,6-naphthyridine-5,7-diones to bench-stable ditriflates facilitates smooth SNAr reactions with amine nucleophiles in excellent yields. acs.org This reactivity can be harnessed in one-pot procedures where an initial SNAr reaction with an amine at C5 is followed by a subsequent cross-coupling reaction at C7. acs.org

| Substrate | Nucleophile | Product | Yield | Reference |

| 1,6-Naphthyridine-5,7-ditriflate | Amine | 5-Amino-7-triflyloxy-1,6-naphthyridine | Excellent | acs.org |

| 7-Alkyl-1,3-dichloro-tetrahydro-2,7-naphthyridine | Cyclic Amines (e.g., Pyrrolidine) | 7-Alkyl-1-(pyrrolidinyl)-3-chloro-tetrahydro-2,7-naphthyridine | N/A | nih.gov |

| 1-Amino-3-chloro-2,7-naphthyridine | Primary/Secondary Amines | 1,3-Diamino-2,7-naphthyridine (rearrangement possible) | N/A | nih.gov |

| 4-Chloro-1,5-naphthyridine | Various Amines | 4-Amino-1,5-naphthyridine | Good | nih.gov |

This table presents representative examples of SNAr reactions on various naphthyridine scaffolds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and elaborating the naphthyridine scaffold. rsc.orgresearchgate.net These reactions involve the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product. baranlab.org

The Suzuki-Miyaura reaction has been successfully applied to various dichloronaphthyridine systems to create mono- and di-substituted derivatives. researchgate.netresearchgate.net The efficiency and selectivity of these couplings can be tuned by modifying the catalyst, ligands, base, and solvent, allowing for the controlled synthesis of complex molecules. researchgate.netnih.gov

Similar to SNAr reactions, the site-selectivity of Suzuki-Miyaura couplings on dihalonaphthyridines is primarily governed by the electronic properties of the carbon-halogen bonds. baranlab.org The oxidative addition step, which is often rate-determining and irreversible, is favored at the most electron-deficient carbon center. baranlab.org

In the case of 5,7-dichloro-1,6-naphthyridine, site-selective Suzuki-Miyaura cross-coupling reactions show a clear preference for the initial reaction to occur at the C5 position. researchgate.net This allows for the synthesis of a variety of 5-aryl-7-chloro-1,6-naphthyridine derivatives. This C5 selectivity is consistent with it being the more electrophilic position, analogous to the observed reactivity in SNAr substitutions. The remaining chloro-substituent at C7 can then be subjected to a second, different coupling reaction to generate unsymmetrically disubstituted naphthyridines. researchgate.net

| Substrate | Boronic Acid (Equivalents) | Catalyst System | Product | Outcome | Reference |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid (1 equiv) | Pd(0) | 5-Aryl-7-chloro-1,6-naphthyridine | Mono-arylation at C5 | researchgate.net |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid (2 equiv) | Pd(0) | 5,7-Diaryl-1,6-naphthyridine | Di-arylation | researchgate.net |

This table illustrates the site-selective Suzuki-Miyaura coupling of 5,7-dichloro-1,6-naphthyridine.

While the intrinsic electronic properties of the substrate often dictate a "conventional" regioselectivity, this outcome can be altered or even inverted through the strategic choice of the catalytic system. nih.govresearchgate.net The steric and electronic properties of the ligands coordinated to the palladium center play a crucial role in controlling the site of oxidative addition. nih.govnih.gov

Ligand-Controlled Systems: In many dihaloheteroarenes, different phosphine (B1218219) ligands can direct the coupling to alternative positions. For example, in the Suzuki coupling of 3,5-dichloropyridazines, using a dppf-based catalyst favors reaction at the C3 position, whereas a bulky QPhos ligand switches the selectivity to the C5 position. researchgate.netresearchgate.netnih.gov This ligand-dependent selectivity allows for the synthesis of different constitutional isomers from the same starting material. By employing sterically hindered ligands, it is possible to override the inherent electronic preference of the substrate and direct the catalyst to the less sterically accessible or less electronically activated position. nih.govnsf.gov

Ligand-Free Systems: Intriguingly, unconventional site-selectivity can also be achieved under ligand-free conditions. nih.govnsf.gov So-called "Jeffery" conditions, which utilize simple palladium salts (e.g., Pd(OAc)₂) with a phase-transfer catalyst like a tetraalkylammonium salt (e.g., NBu₄Br), have been shown to dramatically enhance selectivity for otherwise disfavored positions. nsf.gov For instance, these conditions can invert the typical selectivity in dichloropyridines, achieving remarkable C4-selectivity where C2 is usually preferred. nih.govnsf.gov This effect is thought to arise from the involvement of different catalytic species, possibly palladium nanoparticles, compared to the mononuclear complexes present in ligand-controlled systems. nih.gov These methods open up new avenues for functionalizing dichloronaphthyridine scaffolds at positions that are not readily accessible through conventional coupling protocols. nsf.gov

Kumada Coupling and Related Carbon-Carbon Bond Formations

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction involving a Grignard reagent and an organic halide, represents a powerful method for forging carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction and related cobalt-catalyzed transformations have been successfully applied to functionalize chloronaphthyridine systems, including analogues of this compound.

Research has demonstrated the viability of cobalt-catalyzed alkylation of chloronaphthyridines. For instance, 5-chloro-1,6-naphthyridine (B1589994) can be coupled with alkyl Grignard reagents like butylmagnesium chloride (BuMgCl) and cyclopropylmagnesium bromide in the presence of cobalt(II) chloride (CoCl₂) to yield the corresponding 5-alkyl-1,6-naphthyridines. acs.org These reactions proceed efficiently at room temperature. acs.org

Furthermore, the sequential functionalization of related naphthyridine systems highlights the utility of these coupling strategies. In the synthesis of diversely substituted 1,6-naphthyridines, a C5-aminated naphthyridine-7-triflate intermediate can undergo Kumada coupling with methylmagnesium bromide to install a methyl group at the C7 position. acs.org While this example involves a triflate as the leaving group, it underscores the principle of using organomagnesium reagents to modify the naphthyridine core. The table below summarizes key findings in the functionalization of chloro-naphthyridines using Kumada-type coupling reactions. acs.org

| Starting Material | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-1,6-naphthyridine | BuMgCl | CoCl₂ (5%) | 5-Butyl-1,6-naphthyridine | 69 | acs.org |

| 5-Chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide | CoCl₂ (5%) | 5-Cyclopropyl-1,6-naphthyridine | 52 | acs.org |

Cyanation Reactions

The introduction of a cyano group onto the naphthyridine skeleton is a valuable transformation, as the nitrile functionality serves as a versatile synthetic handle for further derivatization into amines, carboxylic acids, and other functional groups. researchgate.net Palladium-catalyzed cyanation has proven effective for this purpose on naphthyridine analogues.

In a notable example, a 5-amino-7-triflyl-1,6-naphthyridine was successfully converted to 5-amino-7-cyano-1,6-naphthyridine in excellent yield. acs.org This reaction demonstrates that the C7 position of the 1,6-naphthyridine (B1220473) core is amenable to Pd-catalyzed cyanation. acs.org The versatility of cyanation is further highlighted in syntheses of complex pharmaceutical intermediates where chloro-heterocycles are converted to their cyano-analogues, often requiring high temperatures but proceeding efficiently with palladium catalysis. scielo.br These methodologies are broadly applicable to electron-deficient heterocyclic chlorides, suggesting their potential utility for the direct cyanation of this compound.

| Starting Material | Cyanide Source | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Amino-7-triflyl-1,6-naphthyridine | Not Specified | Pd-catalysis | 5-Amino-7-cyano-1,6-naphthyridine | Excellent | acs.org |

Oxidative and Reductive Transformations of the Naphthyridine Core

The nitrogen atoms within the 1,6-naphthyridine core can undergo oxidative and reductive transformations, offering pathways to modulate the electronic properties and reactivity of the ring system. researchgate.net

One of the fundamental oxidative transformations is the formation of N-oxides. The synthesis of 1,6-naphthyridine itself can be achieved through a modified Skraup reaction starting from 4-aminopyridine-N-oxide. acs.org This process yields 1,6-naphthyridine-N-oxide, which is subsequently reduced to the parent 1,6-naphthyridine. acs.org This reduction of the N-oxide to the free base is a key reductive transformation of the naphthyridine core. acs.org

Dimerization and Oligomerization Pathways

The formation of dimeric and oligomeric structures based on the naphthyridine framework is an area of interest, particularly for applications in materials science and medicinal chemistry. researchgate.net Dimerization can be achieved by covalently linking two naphthyridine units.

A prominent example involves the creation of a naphthyridine dimer by connecting two 2-amino-1,8-naphthyridine units through a linker. nih.gov This specific dimer was designed to bind to guanine-guanine mismatches in DNA duplexes. nih.gov By modifying the linker, the selectivity of this binding can be enhanced. nih.gov Although this example features the 1,8-naphthyridine (B1210474) isomer, the underlying principle of connecting two naphthyridine cores via a flexible or rigid linker is broadly applicable and could be extended to the 1,6-naphthyridine scaffold. Such dimerization of this compound could lead to novel ligands or materials with unique electronic and binding properties. The synthesis of certain 1,6-naphthyridine derivatives has also been reported to proceed from a malononitrile (B47326) dimer, indicating a pathway where dimerization of a precursor molecule leads to the formation of the heterocyclic core. researchgate.netresearchgate.net

Structural Characterization and Spectroscopic Analysis of 5,8 Dichloro 1,6 Naphthyridine Architectures

Advanced Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structural features and molecular properties of 5,8-dichloro-1,6-naphthyridine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns that are indicative of their positions on the naphthyridine core. Although specific data for the 5,8-dichloro derivative is not available in the provided results, related naphthyridine compounds show distinct signals for their protons, often in the downfield region typical for aromatic protons. rsc.orgchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be influenced by the presence of the electronegative chlorine atoms and the nitrogen atoms in the heterocyclic rings. issuu.com This technique is instrumental in confirming the carbon skeleton of the molecule. nih.gov

| Technique | Description | Key Findings for Naphthyridine Derivatives |

| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to determine their chemical environment. | Aromatic protons typically appear as multiplets in the downfield region. rsc.orgchemicalbook.com |

| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei to identify different carbon environments. | Provides distinct signals for each unique carbon atom, confirming the molecular skeleton. issuu.comnih.gov |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the C=C and C=N stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations. researchgate.net The C-Cl stretching vibrations would also be present at lower frequencies. This technique is useful for confirming the presence of the key structural components of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C=C and C=N stretching | 1600-1450 |

| C-Cl stretching | 800-600 |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions provide valuable information about the electronic structure and conjugation within the molecule.

In the context of 1,6-naphthyridine (B1220473) systems, the electronic transitions are primarily of the π → π* and n → π* type. The π → π* transitions, which are typically high in intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.

Research on derivatives of 1,6-naphthyridine, such as certain (E)-5,7-diamino-4-(substituted-styryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitriles, has provided insight into their electronic absorption properties. researchgate.net These studies reveal that the position and nature of substituents on the 1,6-naphthyridine core significantly impact the absorption spectra. For instance, the introduction of styryl groups and other substituents extends the π-conjugated system, leading to bathochromic shifts (shifts to longer wavelengths) in the absorption maxima.

A study on various synthesized 1,6-naphthyridine derivatives (NP1, NP2, and NP3) showed absorption maxima in the range of 200-800 nm, which is characteristic of highly conjugated systems. researchgate.net The specific λmax values are influenced by the electronic nature of the substituents on the styryl moiety.

Furthermore, studies on the solvatochromism of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester have demonstrated the sensitivity of the electronic transitions to the solvent polarity. nih.gov This suggests that intramolecular charge transfer (ICT) can play a significant role in the excited state of substituted 1,6-naphthyridines. The formation of zwitterionic species in hydrogen-bond-donating solvents was observed, indicating a solvent-assisted proton transfer and a significant redistribution of electron density upon excitation. nih.gov

For the target molecule, this compound, the chlorine atoms, being electron-withdrawing groups, are expected to influence the energy levels of the molecular orbitals. This would likely result in a shift of the π → π* and n → π* transitions compared to the unsubstituted 1,6-naphthyridine. The precise effect would depend on the interplay between the inductive and resonance effects of the chloro substituents.

Table 1: UV-Visible Absorption Data for Selected 1,6-Naphthyridine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP1) | Not Specified | Not Specified in abstract | researchgate.net |

| (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) | Not Specified | Not Specified in abstract | researchgate.net |

| (E)-5,7-diamino-4-(3-bromostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP3) | Not Specified | Not Specified in abstract | researchgate.net |

| 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester | Various | Dependent on solvent polarity | nih.gov |

Note: Specific λmax values for the NP1, NP2, and NP3 compounds were not detailed in the abstract of the cited research. The study indicated UV-Vis characterization was performed. researchgate.net

Surface Characterization (e.g., Scanning Electron Microscopy for morphological analysis of derived materials)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of materials at the micro- and nanoscale. It provides information on surface topography, composition, and the size and shape of constituent particles or grains. bookpi.org In the context of materials derived from this compound, SEM can be employed to study the morphology of thin films, self-assembled structures, or composite materials.

The morphology of materials derived from naphthyridine derivatives is crucial for their application, for instance, in corrosion inhibition, where the formation of a protective film on a metal surface is desired. A study on the corrosion inhibition properties of several 1,6-naphthyridine derivatives (NP1, NP2, and NP3) on 316L stainless steel in an acidic medium utilized SEM to analyze the surface of the steel. researchgate.net

The SEM analysis revealed that in the absence of the naphthyridine inhibitors, the stainless steel surface was significantly damaged due to corrosion. researchgate.net However, in the presence of the 1,6-naphthyridine derivatives, the surface was much smoother, indicating the formation of a protective layer that adsorbed onto the steel surface. researchgate.net This protective film acts as a barrier, preventing the corrosive medium from reaching the metal surface. The SEM images showed that the inhibitors formed a film over the entire metal surface. researchgate.net

While this study does not directly show the morphology of the 1,6-naphthyridine derivatives themselves in a pure, isolated form, it provides critical insight into the morphology of materials derived from them, specifically the protective films they form. The effectiveness of this film is dependent on its uniformity, density, and adhesion to the substrate, all of which can be assessed using SEM.

For materials derived from this compound, one could anticipate that the presence of the chloro-substituents would influence the intermolecular interactions and, consequently, the self-assembly and film-forming properties. The morphology of such derived materials would be a key factor in their performance in applications such as protective coatings, electronic devices, or sensors.

Table 2: Morphological Observations from SEM for Surfaces Treated with 1,6-Naphthyridine Derivatives

| Sample | Morphological Description | Reference |

| 316L Stainless Steel (without inhibitor) | Severely corroded and damaged surface. | researchgate.net |

| 316L Stainless Steel (with NP1 inhibitor) | Smoother surface with a protective film. | researchgate.net |

| 316L Stainless Steel (with NP2 inhibitor) | Smoother surface with a protective film. | researchgate.net |

| 316L Stainless Steel (with NP3 inhibitor) | Smoother surface with a protective film. | researchgate.net |

Computational Chemistry Approaches to 5,8 Dichloro 1,6 Naphthyridine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a cornerstone for studying the properties of 5,8-dichloro-1,6-naphthyridine and its derivatives. researchgate.net This method offers a balance between computational cost and accuracy, making it well-suited for a range of molecular inquiries.

Electronic Structure Calculations

A fundamental aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity and greater polarizability. nih.gov

For naphthyridine derivatives, the distribution of HOMO and LUMO densities is often concentrated on the naphthyridine core, indicating that this part of the molecule is central to its electronic transitions. ias.ac.in The energies of these orbitals, and consequently the HOMO-LUMO gap, can be influenced by substituents. Electron-donating groups tend to increase the energy levels of the FMOs, while electron-withdrawing groups have the opposite effect. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often implies higher reactivity. nih.govmdpi.com |

This table provides a general overview of FMO parameters. Specific calculated values for this compound would require dedicated DFT calculations.

Geometric Optimization and Conformational Analysis

Computational methods, particularly DFT, are employed to determine the most stable three-dimensional structure of a molecule, a process known as geometric optimization. researchgate.net This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For molecules with flexible bonds, conformational analysis is performed to identify the different possible spatial arrangements (conformers) and their relative stabilities. researchgate.net These optimized structures are crucial as they form the basis for all other computational property predictions.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. researchgate.net These calculations serve two main purposes. Firstly, they are used to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). Secondly, they provide theoretical vibrational spectra (e.g., infrared and Raman spectra) that can be compared with experimental data to validate the computational model and aid in the assignment of experimental spectral bands.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.org TD-DFT calculations can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* transitions). ias.ac.innih.gov These theoretical spectra can be compared with experimentally measured UV-Vis spectra to confirm the molecular structure and understand the electronic transitions involved. ias.ac.in For some naphthyridine derivatives, the deviation between experimental and computed absorption maxima can be minimal, demonstrating the predictive power of this method. ias.ac.in

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular and intermolecular interactions, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netaimspress.com It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into the stability of the molecule. researchgate.net NBO analysis can quantify the stabilization energies associated with electron delocalization from donor NBOs (filled orbitals) to acceptor NBOs (empty orbitals). aimspress.com A larger stabilization energy (E(2)) indicates a more significant interaction and increased conjugation. aimspress.com This analysis is instrumental in understanding the nature of chemical bonds and the underlying electronic effects that govern molecular structure and reactivity. aiu.edu

Prediction of Nonlinear Optical (NLO) Properties

Computational methods, particularly DFT, are also utilized to predict the nonlinear optical (NLO) properties of molecules. researchgate.netrsc.org NLO materials are of great interest for applications in photonics and optoelectronics. nih.gov The key parameters in NLO studies are the hyperpolarizabilities, which describe the nonlinear response of a molecule to an applied electric field. DFT calculations can be used to determine these properties, and studies on related naphthyridine systems have shown that strategic substitution can enhance these NLO characteristics. rsc.org The HOMO-LUMO gap is also relevant here, as smaller gaps are often associated with larger hyperpolarizabilities. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling represents a powerful tool in modern organic chemistry. For complex heterocyclic systems like this compound, computational approaches, particularly those based on Density Functional Theory (DFT), can provide deep insights into reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern chemical transformations. While specific, in-depth computational studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. This section will outline the computational strategies that would be employed to unravel the mechanistic details of reactions involving this compound.

The primary reactions of interest for a dihalogenated heteroaromatic compound like this compound are nucleophilic aromatic substitutions (SNAr). Computational modeling can be instrumental in predicting the regioselectivity of these reactions—that is, determining whether a nucleophile will preferentially attack the C5 or C8 position. Furthermore, these models can distinguish between different possible mechanistic pathways, such as a concerted or a stepwise (Meisenheimer complex) mechanism.

A typical computational investigation into the reaction mechanism of this compound with a nucleophile would involve the following steps:

Geometry Optimization: The initial step involves the optimization of the ground state geometries of the reactants (this compound and the nucleophile), intermediates, transition states, and products. This is typically performed using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), 6-311+G(d,p)).

Transition State Searching: Locating the transition state structures is a critical part of elucidating a reaction mechanism. Various algorithms are employed to find the saddle point on the potential energy surface that connects the reactants and products (or intermediates).

Frequency Calculations: Once the stationary points (reactants, products, intermediates, and transition states) have been located, frequency calculations are performed. These calculations serve two main purposes: to characterize the nature of the stationary point (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency) and to compute the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Energy Profile Construction: With the energies of all stationary points, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses and allows for the determination of activation energies and reaction enthalpies.

Analysis of Electronic Properties: To understand the reactivity, various electronic properties are analyzed. These can include the distribution of molecular orbitals (HOMO and LUMO), natural bond orbital (NBO) analysis to understand charge distribution and bonding interactions, and molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule.

Illustrative Data from a Hypothetical Computational Study

To demonstrate the type of data generated from a computational study, the following tables present hypothetical results for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻). These tables are for illustrative purposes and are based on the expected outcomes for such a reaction.

Table 1: Calculated Relative Energies for the Nucleophilic Substitution on this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 (C5-attack) | Transition state for nucleophilic attack at C5 | +15.2 |

| Int1 (C5-attack) | Meisenheimer complex from C5 attack | +5.8 |

| TS2 (C5-attack) | Transition state for chloride departure from C5 | +12.5 |

| Product1 (C5-sub) | 5-Nu-8-chloro-1,6-naphthyridine | -10.3 |

| TS1 (C8-attack) | Transition state for nucleophilic attack at C8 | +18.7 |

| Int1 (C8-attack) | Meisenheimer complex from C8 attack | +8.1 |

| TS2 (C8-attack) | Transition state for chloride departure from C8 | +14.9 |

| Product2 (C8-sub) | 8-Nu-5-chloro-1,6-naphthyridine | -8.9 |

Note: Energies are hypothetical and calculated at a representative DFT level of theory.

Table 2: Key Geometric and Electronic Parameters of Transition States

| Parameter | TS1 (C5-attack) | TS1 (C8-attack) |

| C-Nu bond length (Å) | 2.15 | 2.18 |

| C-Cl bond length (Å) | 1.85 | 1.83 |

| NBO Charge on Nu | -0.65 | -0.68 |

| NBO Charge on leaving Cl | -0.85 | -0.83 |

| Imaginary Frequency (cm⁻¹) | -350 | -325 |

Note: Data are illustrative.

The hypothetical data in Table 1 suggests that nucleophilic attack at the C5 position is kinetically and thermodynamically favored over attack at the C8 position, as indicated by the lower activation energy and more stable product. Table 2 provides a glimpse into the structural and electronic nature of the transition states, which can further rationalize the observed reactivity.

Advanced Applications of 1,6 Naphthyridine Derivatives in Chemical Sciences

Role as Versatile Synthetic Intermediates and Privileged Scaffolds in Organic Synthesis

The 1,6-naphthyridine (B1220473) nucleus and its derivatives are considered "privileged structures" in medicinal chemistry and organic synthesis. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological receptors, making them valuable starting points for drug discovery and the development of bioactive compounds. nih.govnih.gov The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, a common motif in biologically active molecules, is noted as being underdeveloped, which highlights the importance of versatile intermediates that can facilitate its construction. acs.orgnih.gov

5,8-Dichloro-1,6-naphthyridine serves as a key synthetic intermediate primarily due to the reactivity of its two chlorine atoms. In the chemistry of naphthyridines, halogen atoms are effective leaving groups, making halo-naphthyridine derivatives valuable precursors for introducing various nucleophilic reagents onto the ring system. nih.gov This reactivity allows for the strategic functionalization of the naphthyridine core. The dichloro- functionality at the 5 and 8 positions provides two distinct reactive sites, enabling sequential or simultaneous substitution reactions. This dual reactivity is particularly useful for building molecular libraries, where diverse functional groups can be introduced to screen for specific activities or properties. nih.gov For instance, the chlorine atoms can be displaced by amines, thiols, alcohols, and other nucleophiles, or participate in cross-coupling reactions to form carbon-carbon bonds, thereby generating a wide array of novel 1,6-naphthyridine derivatives. nih.gov

The general synthetic utility of di-halo-naphthyridines is well-established. For example, dichloro derivatives of the related 1,5-naphthyridine (B1222797) isomer are used to sequentially introduce different amino groups to produce functionalized 4-amino-1,5-naphthyridine compounds. nih.gov Similarly, this compound acts as a foundational scaffold upon which complex molecular architectures can be built, leveraging the predictable reactivity of its chloro-substituents.

**6.2. Applications in Materials Science

The inherent electronic properties and rigid, planar structure of the naphthyridine core make it an attractive candidate for applications in materials science, particularly in the development of novel organic electronic materials. acs.org

Naphthyridine derivatives have been explored for their potential in electronic applications. acs.org Research into related isomers, such as 1,5- and 1,8-naphthyridines, has demonstrated their utility in creating functional materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.netrsc.org For example, a series of n-type conjugated oligomers based on a 1,8-naphthyridine (B1210474) core were synthesized and shown to have high thermal stability and high electron affinities, which are desirable properties for electron-transport materials in OLEDs. researchgate.net Similarly, 4,8-substituted 1,5-naphthyridines have been identified as multifunctional materials suitable for both electron-transport and hole-injection roles in OLEDs. researchgate.netrsc.org

The this compound molecule is a prime candidate for the synthesis of novel polymers and functional materials. The two chlorine atoms provide reactive handles for polymerization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). These methods are standard for synthesizing conjugated polymers, where aromatic units are linked together to create extended π-systems necessary for charge transport. By reacting this compound with appropriate di-boronic acids or di-stannanes, it is possible to construct novel naphthyridine-based polymers. The electron-deficient nature of the naphthyridine ring system would likely impart n-type (electron-transporting) characteristics to these polymers, addressing a need for more efficient and stable n-type organic semiconductors.

Certain derivatives of 1,6-naphthyridine exhibit significant fluorescence, making them suitable for use in luminescent and optoelectronic devices. rsc.org Specifically, 1,6-naphthyridin-7(6H)-ones are noted for their powerful fluorescence properties, which include large Stokes shifts and high quantum yields. rsc.org These characteristics are highly sought after for applications as biological fluorescent probes and as emitters in OLEDs. rsc.org

Furthermore, studies on other isomers have shown that the emission properties of naphthyridines can be tuned through chemical modification. A series of 1,8-naphthyridine oligomers demonstrated high fluorescence quantum yields (0.70–1.0) with emissions spanning the blue, green, and yellow regions of the spectrum. researchgate.net Similarly, various 4,8-substituted 1,5-naphthyridines emit blue fluorescence in both solution and the solid state. researchgate.netrsc.org

The this compound scaffold can be systematically functionalized to create new luminescent materials. By replacing the chlorine atoms with fluorescent moieties (chromophores) via nucleophilic substitution or cross-coupling reactions, its optical properties can be tailored. The rigid naphthyridine core helps to minimize non-radiative decay pathways, which can enhance fluorescence efficiency. The resulting materials could be integrated into OLEDs as emitters, dopants, or components of the charge-transport layers, contributing to the development of more efficient and color-tunable displays and lighting.

| Naphthyridine Derivative Family | Observed Emission Color | Application Area |

| 1,6-Naphthyridin-7(6H)-ones | Strong fluorescence | Luminescent devices, Biological applications rsc.org |

| 1,8-Naphthyridine Oligomers | Blue, Green, Yellow | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| 4,8-Substituted 1,5-Naphthyridines | Blue, Blue-Green | Organic Light-Emitting Diodes (OLEDs) researchgate.netrsc.org |

Design of Coordination Compounds and Ligands

The presence of two nitrogen atoms within the fused ring system makes naphthyridines excellent ligands for forming metal complexes. mdpi.com This coordination ability opens up applications in catalysis, supramolecular chemistry, and the development of functional metal-containing materials.

The 1,6-naphthyridine skeleton contains two nitrogen atoms positioned in a manner that allows them to act as bidentate ligands, chelating to a single metal center. This N,N-coordination is a common feature in the chemistry of related isomers, such as 1,5-naphthyridine, which has been shown to form complexes with a variety of metals including copper(I), copper(II), silver(I), palladium(II), and platinum(II). nih.gov The resulting complexes can adopt various geometries, from discrete mononuclear structures to infinite coordination polymers, depending on the metal and the other ligands present. nih.gov

This compound can similarly serve as a bidentate ligand. The coordination of the two nitrogen atoms to a metal ion would be the primary interaction. The chlorine atoms at the 5 and 8 positions would initially act as electron-withdrawing groups, modulating the electronic properties (e.g., the Lewis basicity of the nitrogen atoms) of the ligand. These chlorine atoms can be subsequently replaced to further tune the properties of the resulting metal complex, such as its redox potential, luminescence, or catalytic activity. This step-wise approach allows for the rational design of coordination compounds with specific functions.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Molecular tweezers are a class of synthetic host molecules with an open cavity designed to bind guest molecules through these interactions. beilstein-journals.org The design of molecular tweezers often requires a rigid spacer unit that holds two "arms" in a suitable orientation for guest binding. beilstein-journals.org

The rigid and planar geometry of the 1,6-naphthyridine core makes it an ideal candidate to serve as the central spacer in a molecular tweezer. The two reactive chloro-groups of this compound provide perfect attachment points for the "arms" of the tweezer. Through chemical modification, typically cross-coupling reactions, various recognition units (the arms) could be installed at the 5 and 8 positions. For example, aromatic panels capable of π-stacking or hydrogen-bonding groups could be attached. This strategy has been used with other rigid scaffolds like terpyridine and naphthalenediimide to create switchable molecular tweezers that can bind or release a guest molecule in response to an external stimulus, such as a change in pH or the addition of a metal ion. beilstein-journals.org The 5,8-disubstituted-1,6-naphthyridine framework would provide the necessary structural pre-organization for creating such advanced host-guest systems and molecular machines. beilstein-journals.org

Future Research Trajectories and Challenges in Dichloro 1,6 Naphthyridine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of substituted 1,6-naphthyridines often relies on multi-step procedures that can be inefficient and generate significant waste. acs.orgnih.gov Future research is increasingly focused on developing more sustainable and atom-economical synthetic protocols. A primary challenge lies in moving away from harsh reagents and reaction conditions, such as the use of phosphorus oxychloride for chlorination, towards greener alternatives. nih.govnih.gov

Key future directions include:

Atom-Economical Reactions: The development of protocols like Heck-type vinylations using ethylene (B1197577) gas represents a significant step forward in improving atom economy. acs.org Future work will likely explore other catalytic cycles that minimize byproduct formation.

Green Solvents: Research into performing classical reactions, such as the Friedländer synthesis, in environmentally benign solvents like water is a promising area for reducing the environmental impact of naphthyridine synthesis. rsc.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can dramatically increase efficiency. acs.orgekb.eg For instance, methods involving in-situ cyclization following a primary coupling reaction can streamline the synthesis of complex naphthyridine cores. acs.org

Chromatography-Free Purification: A significant bottleneck in scaling up the synthesis of specialty chemicals is the need for chromatographic purification. Developing synthetic routes that yield products of high purity, which can be isolated by simple precipitation or crystallization, is a critical goal for industrial viability. acs.orgnih.gov

Challenges in this area involve ensuring that new, greener methods are versatile and compatible with a wide range of functional groups, a limitation often encountered with existing protocols. acs.org

Exploration of Novel Regioselective Reactivity Pathways

The two chlorine atoms at the C5 and C8 positions of 5,8-dichloro-1,6-naphthyridine offer distinct electronic environments, making regioselective functionalization a key challenge and a powerful tool for creating diverse molecular architectures. The ability to selectively substitute one chlorine atom while leaving the other intact is crucial for stepwise synthesis and the creation of asymmetrically substituted naphthyridines.

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. A major research trajectory is the fine-tuning of reaction conditions (catalyst, ligand, base, and solvent) to achieve high regioselectivity. researchgate.net For related dichloronaphthyridines, studies have shown that it is possible to achieve site-selective mono-arylation, which can then be followed by a second, different coupling reaction to introduce diverse substituents at both positions. researchgate.net

Alternative Activation Strategies: Moving beyond traditional palladium catalysis, the exploration of other transition metals (e.g., nickel, copper) could unveil novel reactivity and selectivity profiles. Furthermore, developing non-traditional activation methods for the C-Cl bond, potentially through photoredox catalysis, could provide milder and more selective reaction pathways.

Directed Ortho-Metalation (DoM): While challenging on an electron-deficient system like naphthyridine, the development of directing groups that could facilitate regioselective deprotonation and subsequent electrophilic trapping would open up new avenues for functionalization.

The primary challenge is to develop a predictable and general "toolbox" of reactions that allows a chemist to selectively functionalize either the C5 or C8 position at will, which currently requires careful, substrate-specific optimization. acs.org

Advanced Theoretical Modeling for Predictive Synthesis and Materials Design

Computational chemistry is poised to become an indispensable tool in the field of dichloronaphthyridine chemistry. By providing insights into electronic structures, reaction mechanisms, and molecular properties, theoretical modeling can significantly accelerate the discovery and development process.

Future applications of computational studies include:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of competing reaction pathways in cross-coupling reactions. This can help predict which chlorine atom is more likely to react under specific conditions, thereby guiding the rational design of experiments and reducing empirical optimization.

Mechanism Elucidation: Computational investigations can map out the entire energy landscape of a reaction, identifying key intermediates and transition states. mdpi.com This fundamental understanding is crucial for overcoming reaction barriers and designing more efficient catalysts.

Virtual Screening and Property Prediction: For applications in materials science, theoretical models can predict key properties such as absorption/emission spectra, charge transport characteristics, and redox potentials. mdpi.com This allows for the in-silico screening of large libraries of virtual compounds, prioritizing the synthesis of those with the most promising properties for applications like OLEDs or sensors. nih.gov

A significant challenge is ensuring the accuracy of computational models, which often requires a combination of high-level theory and calibration with experimental data (e.g., NMR, X-ray crystallography). nih.gov Building robust predictive models for complex, solvated reaction systems remains a frontier in the field.

Expansion into Novel Material Architectures with Tailored Properties

The rigid, electron-deficient 1,6-naphthyridine (B1220473) core makes it an attractive scaffold for the construction of advanced functional materials. The 5,8-dichloro precursor is a gateway to these materials, allowing for the attachment of various functional units through the versatile chemistry described above.

Future research in this area will focus on creating:

Luminescent Materials: By attaching chromophoric or fluorophoric groups, 1,6-naphthyridine derivatives can be designed as emitters for Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors. The inherent properties of some 1,6-naphthyridinone systems, such as large Stokes shifts and high quantum yields, are particularly promising. rsc.org

Supramolecular Assemblies: The nitrogen atoms of the naphthyridine ring are excellent coordination sites for metal ions. This allows for the construction of complex supramolecular structures, such as metal-organic frameworks (MOFs) or coordination polymers, with potential applications in catalysis, gas storage, or sensing. nih.govmdpi.com

Corrosion Inhibitors: Naphthyridine derivatives have shown promise as effective corrosion inhibitors for stainless steel in acidic environments. researchgate.net Future work will involve synthesizing and testing new derivatives to understand the structure-activity relationship and develop more potent and durable protective coatings. researchgate.net

Organic Semiconductors: The planar structure and tunable electronic properties of the naphthyridine core make it a candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. Research will focus on synthesizing extended, conjugated systems based on the 5,8-disubstituted-1,6-naphthyridine unit and evaluating their charge transport properties.

The main challenge is to achieve precise control over the three-dimensional arrangement and electronic communication between the naphthyridine units in these extended architectures to optimize the desired material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,8-Dichloro-1,6-naphthyridine, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis of this compound involves the reaction of 6-methyl-1,6-naphthyridin-5(6H)-one with phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). Key parameters include temperature control (reflux at ~170°C) and reaction duration (20–24 hours). For example, using POCl₃ alone yields 5-chloro-1,6-naphthyridine, while adding PCl₅ produces a mixture of 5,8-dichloro-, 5-chloro-, and 8-chloro-6-methyl derivatives. Optimizing stoichiometry and reaction time can suppress by-products like 8-chloro-6-methyl-1,6-naphthyridin-5(6H)-one .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromaticity.

- X-ray Crystallography : Resolves atomic positions and torsion angles (e.g., dihydro-naphthyridines show deviations in substituent planes from the pyridine ring) .

- Mass Spectrometry : Exact mass analysis (e.g., 258.0994 g/mol for derivatives) validates molecular formulas .

- HPLC-MS : Monitors purity and reaction progress .

Q. How do halogen substituents at positions 5 and 8 influence the reactivity of 1,6-naphthyridine?

- Methodological Answer : The chlorine atoms at positions 5 and 8 activate the naphthyridine core for nucleophilic substitution. For instance:

- Substitution Reactions : Methoxy groups replace chlorides under basic conditions (e.g., NaOMe in MeOH, reflux for 15–60 minutes) .

- Halogenation : Bromination occurs at positions 3 and 8 in CCl₄ with Br₂, yielding mono- or di-brominated products .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during halogenation or substitution reactions of this compound?

- Methodological Answer : Competing pathways arise from electronic and steric effects. For example:

- Halogenation : Bromine addition in acetic acid favors substitution at position 8 due to resonance stabilization, while non-polar solvents (CCl₄) promote multiple sites .

- Substitution : Steric hindrance from bulky nucleophiles (e.g., piperidine) slows reaction rates, requiring higher temperatures (95–135°C) for complete conversion . Kinetic studies using in-situ NMR or DFT calculations can clarify selectivity.

Q. How can researchers resolve contradictions in reported synthetic yields or product distributions?

- Methodological Answer : Discrepancies often stem from subtle condition variations. For example:

- Temperature : Prolonged reflux (24 hours vs. 12 hours) increases dichlorinated product yield but risks decomposition .

- Catalysts : Transition metals (e.g., Pd/C) enable indirect hydrogenolysis of 4-chloro derivatives to 1,6-naphthyridine, avoiding side reactions . Reproducibility requires strict control of moisture, solvent purity, and inert atmospheres.

Q. What strategies are effective for synthesizing N-oxide derivatives of this compound?

- Methodological Answer : N-Oxidation is achieved using meta-chloroperbenzoic acid (m-CPBA) in chloroform (reflux, 25 minutes, 45% yield). Stability varies: 6-methyl-5,8-dichloro derivatives form stable nitroxyl radicals, while non-methylated analogs may decompose. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. How can computational modeling aid in predicting reaction outcomes or electronic properties of this compound derivatives?

- Methodological Answer : DFT calculations predict:

- Reactivity : Electron-deficient rings favor nucleophilic attack at C5/C8.

- Spectroscopic Properties : Simulated IR and NMR spectra align with experimental data for validation .

- Druglikeness : Parameters like cLogP and polar surface area guide medicinal chemistry optimizations .

Experimental Design & Safety Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential toxicity of chlorinated intermediates.

- Waste Disposal : Neutralize acidic by-products (e.g., HCl) before disposal .

Q. How can researchers design experiments to explore the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce pharmacophores (e.g., trifluoromethyl groups) via Suzuki coupling or nucleophilic substitution .

- Assays : Test antimicrobial activity via MIC assays or anticancer potential via cell viability (MTT) assays. Compare with analogs like 1,5-naphthyridines to assess structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.